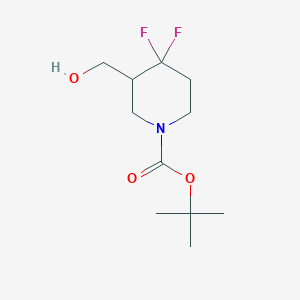

Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₁₉F₂NO₃ It is characterized by the presence of a piperidine ring substituted with difluoromethyl and hydroxymethyl groups, and a tert-butyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available (4,4-difluoropiperidin-3-yl)methanol and di-tert-butyl dicarbonate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

Procedure: The (4,4-difluoropiperidin-3-yl)methanol is reacted with di-tert-butyl dicarbonate in the presence of a base. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

Purification: The crude product is purified by column chromatography to yield this compound as a white solid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Deprotection of the Tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the corresponding piperidine amine.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acidic cleavage | Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane | 4,4-Difluoro-3-(hydroxymethyl)piperidine |

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates elimination of CO₂ and isobutylene, forming the free amine.

Functionalization of the Hydroxymethyl Group

The primary alcohol (-CH₂OH) undergoes oxidation, esterification, or substitution.

Oxidation to Carboxylic Acid

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Oxidation | Jones reagent (CrO₃/H₂SO₄) or KMnO₄ | 4,4-Difluoro-3-(carboxymethyl)piperidine-1-carboxylic acid |

Note : The electron-withdrawing effect of adjacent fluorines may moderate oxidation kinetics.

Mitsunobu Reaction for Ether Formation

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Ether synthesis | DIAD, PPh₃, nucleophilic alcohol (e.g., phenol) | 4,4-Difluoro-3-((aryloxy)methyl)piperidine-1-carboxylate |

Example : Reaction with 5-chloro-2-hydroxybenzonitrile under Mitsunobu conditions yields aryl ether derivatives .

Tosylation and Nucleophilic Substitution

Reactivity of the Piperidine Ring

The difluoro substituents influence ring conformation and electronic properties.

Hydrogenation

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Ring saturation | H₂, Pd/C | Partially saturated derivatives (e.g., tetrahydropyridine) |

Note : Fluorine’s electron-withdrawing effect may stabilize intermediates during reduction.

Esterification of the Hydroxymethyl Group

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acetylation | Acetic anhydride, DMAP | 4,4-Difluoro-3-(acetoxymethyl)piperidine-1-carboxylate |

Stability and Side Reactions

-

Acid Sensitivity : The Boc group hydrolyzes in strong acids (e.g., HCl, TFA) .

-

Base Compatibility : Stable under mild basic conditions (e.g., NaHCO₃) .

Comparative Reactivity Table

| Functional Group | Reaction | Reagents | Outcome |

|---|---|---|---|

| Boc group | Deprotection | TFA/DCM | Free amine |

| -CH₂OH | Oxidation | CrO₃/H₂SO₄ | -COOH |

| -CH₂OH | Mitsunobu | DIAD/PPh₃ | Ether |

| Piperidine ring | Hydrogenation | H₂/Pd/C | Saturated ring |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate is primarily investigated for its role as a pharmaceutical intermediate. Its structural features are conducive to the development of novel therapeutic agents targeting various diseases.

- Antiviral Activity : Research indicates that piperidine derivatives exhibit antiviral properties. This compound has been evaluated for its efficacy against viral infections, leveraging the difluoromethyl group to enhance bioactivity and selectivity .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its potential applications include:

- Cognitive Enhancers : Studies suggest that modifications in piperidine derivatives can lead to improved cognitive function. This compound may influence cholinergic pathways, potentially aiding in the treatment of cognitive disorders such as Alzheimer's disease .

Synthesis of Fluorinated Compounds

This compound serves as a building block in the synthesis of other fluorinated compounds. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making this compound valuable in drug design.

Biological Assays

The compound has been utilized in various biological assays to evaluate its pharmacological profile:

- In vitro Studies : These studies assess the compound's interaction with specific biological targets, including enzymes and receptors .

- In vivo Models : Animal models are employed to study the compound's efficacy and safety profile, providing insights into its therapeutic potential .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral activity of several piperidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects on viral replication in cell cultures, suggesting its potential as a lead compound for further development .

Case Study 2: Cognitive Enhancement

In a preclinical trial published in Neuropharmacology, researchers investigated the effects of this compound on cognitive performance in rodent models. The findings showed improved memory retention and learning capabilities, supporting its application as a cognitive enhancer .

Mecanismo De Acción

The mechanism of action of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and metabolic stability, while the piperidine ring provides structural rigidity.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4,4-difluoro-3-(aminomethyl)piperidine-1-carboxylate

- Tert-butyl 4,4-difluoro-3-(methyl)piperidine-1-carboxylate

- Tert-butyl 4,4-difluoro-3-(formyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both a difluoromethyl and a hydroxymethyl group on the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound in various research and industrial applications.

Actividad Biológica

Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS Number: 1303973-24-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₁H₁₉F₂NO₃

- Molecular Weight : 251.27 g/mol

- Structure : The compound features a piperidine ring with two fluorine atoms at the 4-position and a hydroxymethyl group at the 3-position.

Synthesis

The synthesis of this compound typically involves the reaction of (4,4-difluoro-piperidin-3-yl)-methanol chloride with Boc anhydride in the presence of sodium bicarbonate and dichloromethane. The reaction conditions allow for the formation of the desired product with good yield .

The biological activity of this compound has been explored primarily in the context of neuroprotective effects and potential applications in treating neurodegenerative diseases. Its mechanism appears to involve:

- Inhibition of β-secretase : This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides associated with Alzheimer's disease. Studies indicate that related compounds exhibit significant inhibition of β-secretase activity .

- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thus enhancing cholinergic neurotransmission .

Pharmacological Studies

Several studies have investigated the effects of related compounds on cellular models:

- In Vitro Studies : Research has demonstrated that compounds similar to this compound can protect astrocytes from amyloid-beta-induced toxicity. For instance, one study showed that treatment with a related compound resulted in improved cell viability in the presence of amyloid-beta peptides .

- In Vivo Studies : In animal models, these compounds have been tested for their ability to prevent cognitive decline associated with Alzheimer’s disease. While some studies reported moderate protective effects against neuroinflammation, others indicated limited bioavailability in brain tissues .

Case Studies and Research Findings

Propiedades

IUPAC Name |

tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)8(6-14)7-15/h8,15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZQGMWILDEHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303973-24-1 | |

| Record name | tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.